1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a complex organic compound that features a thiourea functional group This compound is notable for its unique structure, which includes a cyclohexyl group, a furan ring, and an indole moiety
Biochemical Analysis
Biochemical Properties
1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s indole derivative is known for its broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties . The furan ring and cyclohexyl group further enhance its biochemical interactions, making it a versatile molecule in biochemical studies.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s indole derivative has been reported to exhibit cytotoxic activity against different cell lines, including human liver, breast, and colon cells . This suggests that the compound can modulate cell function and potentially be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole derivative in the compound is known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The furan ring and cyclohexyl group contribute to the compound’s stability and enhance its binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the indole derivative in the compound remains stable under various conditions, making it a reliable molecule for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. The indole derivative in the compound has been reported to have a threshold effect, where its biological activity increases with dosage up to a certain point, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. The indole derivative in the compound is known to affect metabolic flux and metabolite levels, making it a valuable molecule for studying metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s indole derivative is known to interact with various transporters, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s indole derivative is known to be directed to specific compartments or organelles, affecting its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan ring and the cyclohexyl group. The final step involves the formation of the thiourea group through a reaction with an appropriate isothiocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The thiourea group may also play a role in the compound’s bioactivity by forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea: Similar structure but lacks the methyl group on the indole ring.
1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]urea: Similar structure but with a urea group instead of thiourea.
Uniqueness
The presence of the thiourea group in 1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea distinguishes it from similar compounds. This functional group imparts unique chemical properties and potential bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-cyclohexyl-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-17-21(22-15-19(28-2)10-11-23(22)25-17)12-13-27(16-20-9-6-14-29-20)24(30)26-18-7-4-3-5-8-18/h6,9-11,14-15,18,25H,3-5,7-8,12-13,16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPELOKAYYJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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